Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans-
Description
Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- is a carboxamide derivative featuring a trans-configuration cyclohexane ring substituted with an amino group at the 4-position and an isopropyl (1-methylethyl) group on the amide nitrogen. The trans-configuration ensures distinct stereochemical properties, influencing solubility, stability, and biological interactions.
Properties
IUPAC Name |
4-amino-N-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURUQSYGHLHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans-isomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve higher yields and purity. The use of automated systems and continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, amine derivatives, and various substituted cyclohexanecarboxamides.
Scientific Research Applications
Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxamide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The table below compares the target compound with structurally related carboxamides:
Physicochemical Properties
- Solubility: Amino groups enhance water solubility, while the trans-cyclohexane backbone improves lipid membrane permeability, a trait shared with Y 27632 .
- Thermodynamic Stability : Trans-cyclohexane derivatives exhibit higher thermal stability than cis-isomers due to reduced ring strain, as seen in trans-cyclohexane-1,4-diyl dicarbonates .
Biological Activity
Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- is an organic compound with the molecular formula C10H20N2O and a molecular weight of approximately 184.28 g/mol. This compound features a cyclohexane ring substituted with an amino group and a carboxamide group, which significantly influences its biological activity. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Biological Activity Overview
Research indicates that Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- exhibits notable biological activities , particularly in the areas of antimicrobial and anti-inflammatory effects. The compound's unique structural configuration allows it to interact with biological systems effectively, influencing various biochemical pathways.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, altering their structure and function.
- Enzyme Modulation : The carboxamide group participates in biochemical reactions that modulate enzyme and receptor activities, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that Cyclohexanecarboxamide derivatives possess antimicrobial properties against various bacterial strains. For instance:
- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Animal models have indicated that it may reduce inflammation markers in conditions such as arthritis and other inflammatory diseases.
Cardiovascular Effects
Recent research highlights the impact of Cyclohexanecarboxamide on cardiovascular health:
- It has been shown to affect blood pressure regulation and vascular function through its interactions with serotonin receptors .
Summary of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers | |
| Cardiovascular | Influences blood pressure |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of Cyclohexanecarboxamide against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Inflammation Reduction : In a rat model of induced arthritis, treatment with the compound resulted in a 40% reduction in swelling compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
